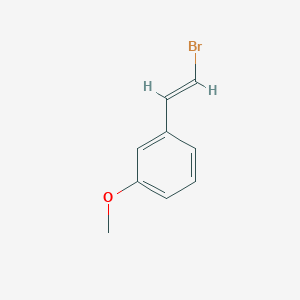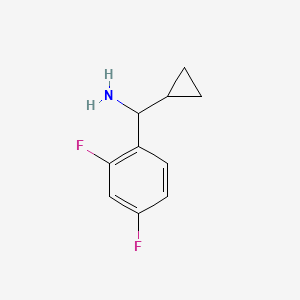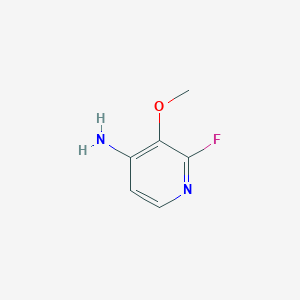![molecular formula C9H14Cl2N2O2 B13648593 (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a pyridine ring attached to the amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-carboxaldehyde and ®-2-aminopropanoic acid.
Condensation Reaction: The pyridine-2-carboxaldehyde is reacted with ®-2-aminopropanoic acid in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may result in the formation of reduced amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid
- (2R)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
- (2R)-2-{[(pyridin-4-yl)methyl]amino}propanoic acid
Uniqueness
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is unique due to its specific stereochemistry and the position of the pyridine ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H14Cl2N2O2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
(2R)-2-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H/t7-;;/m1../s1 |
InChI-Schlüssel |
HPFZKQQSKIFDGP-XCUBXKJBSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Kanonische SMILES |
CC(C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)


![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)






